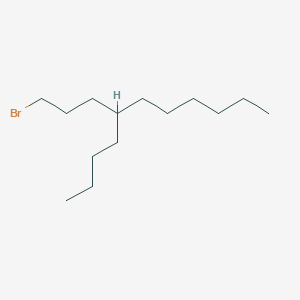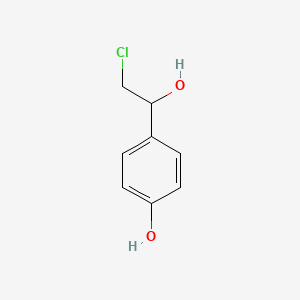
(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl 2-(methylthio)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl 2-(methylthio)nicotinate is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, an oxadiazole ring, and a methylthio-substituted nicotinate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl 2-(methylthio)nicotinate typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The nitrophenyl group is introduced via nitration of the corresponding phenyl precursor. The final step involves esterification of the oxadiazole intermediate with 2-(methylthio)nicotinic acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for purification and isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Amines, thiols, base catalysts like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl 2-(methylthio)nicotinate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mécanisme D'action
The mechanism of action of (5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl 2-(methylthio)nicotinate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl group can participate in electron transfer processes, while the oxadiazole ring can engage in hydrogen bonding and π-π stacking interactions, contributing to the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl 2-(methylthio)nicotinate: Similar structure but with a methoxy group instead of a nitro group.
(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl 2-(methylthio)nicotinate: Similar structure but with a fluorine atom instead of a nitro group.
Uniqueness
(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl 2-(methylthio)nicotinate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of electronic materials or as a precursor in the synthesis of bioactive compounds.
Propriétés
Formule moléculaire |
C16H12N4O5S |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H12N4O5S/c1-26-15-12(3-2-8-17-15)16(21)24-9-13-18-19-14(25-13)10-4-6-11(7-5-10)20(22)23/h2-8H,9H2,1H3 |
Clé InChI |
ZIHLOOAOOBQMOT-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC=N1)C(=O)OCC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-acetyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylnicotinonitrile](/img/structure/B13359696.png)

![(4S,7S,9aS)-2-((9H-Fluoren-9-yl)methyl) 7-tert-butyl 4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate 2,2,2-trifluoroacetate](/img/structure/B13359710.png)

![4-(4-hydroxyquinazolin-2-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B13359723.png)
![2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B13359727.png)

![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B13359730.png)



![Methyl {[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B13359756.png)

